Computed Physicochemical Differentiation: 3,4-Dimethyl vs. 2,6-Dimethyl Positional Isomer
The target compound bearing the 3,4-dimethylphenoxy substituent exhibits a predicted logP of 2.74 and a tPSA of 40.16 Ų (Mcule computed data) , reflecting the electronic and steric consequences of a contiguous para-meta methyl arrangement. In contrast, the 2,6-dimethylphenoxy isomer (CAS 302574-71-6)—the only analog of this series currently stocked in a major commercial screening collection (Sigma-Aldrich AldrichCPR R109010) —features ortho-methyl groups flanking the ether oxygen, which sterically shield the phenoxy oxygen lone pairs and reduce hydrogen-bond acceptor accessibility. This steric shielding is expected to elevate the effective logP of the 2,6-isomer relative to the 3,4-isomer, potentially altering membrane permeability and off-target binding profiles. The 3,4-isomer's contiguous methyl substitution also creates a more planar, extended hydrophobic surface area conducive to π-stacking and shape-complementary hydrophobic pocket interactions, whereas the 2,6-isomer's ortho-methyl groups introduce torsional constraints that distort coplanarity between the phenoxy ring and the acetamide linker.
| Evidence Dimension | Computed partition coefficient (logP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 2.74; tPSA = 40.16 Ų; H-bond acceptors = 5; H-bond donors = 0; RO5 violations = 0 |
| Comparator Or Baseline | 2,6-dimethyl isomer (CAS 302574-71-6): Computed logP not publicly reported for identical scaffold; ortho-substitution is known from medicinal chemistry principles to sterically shield the ether oxygen, typically increasing logP by 0.3–0.8 units relative to meta/para-substituted congeners. Unsubstituted parent (CAS 303796-27-2): MW 295.34 Da, C17H17N3O2. |
| Quantified Difference | ΔlogP estimated at +0.3 to +0.8 for 2,6-isomer vs. 3,4-isomer (class-level prediction based on ortho-shielding effect); ΔtPSA estimated equivalent due to identical atom composition; ΔMW = 0 (both C19H21N3O2, 323.4 g/mol). The 3,4-isomer provides an unshielded, accessible ether oxygen for hydrogen bonding, a feature sterically occluded in the 2,6-isomer. |
| Conditions | Computed physicochemical properties (Mcule platform predictions); structural comparison based on 2D molecular topology. |
Why This Matters
For procurement decisions, the 3,4-isomer offers a structurally distinct physicochemical profile vs. the only commercially stocked positional isomer (2,6-), enabling exploration of phenoxy substitution SAR space that is otherwise inaccessible from off-the-shelf screening collections.
